

Application Notes and Protocols: Engineering Feruloyl-CoA Synthase for Enhanced Activity

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Compound of Interest

Compound Name: *trans*-Feruloyl-CoA

Cat. No.: B1248347

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Feruloyl-CoA Synthase (FCS) is a key enzyme that catalyzes the activation of ferulic acid to feruloyl-CoA, a central step in the biosynthesis of numerous high-value compounds, including vanillin, curcumin, and various bioplastics.[1][2] The native catalytic efficiency of FCS can be a rate-limiting factor in engineered metabolic pathways.[3] Enhancing the activity of FCS through protein engineering is therefore a critical strategy for improving the productivity of whole-cell and cell-free biocatalytic systems.

This document provides detailed protocols for engineering and characterizing FCS variants with enhanced activity. It covers two primary strategies: rational design based on structural insights and directed evolution for broad exploration of sequence space. The protocols are designed to guide researchers from mutant library generation to the characterization of improved enzymes.

Data Presentation: Comparing Wild-Type and Engineered FCS

Quantitative data from enzyme engineering efforts are crucial for evaluating the success of mutations. The tables below summarize the improvements in catalytic efficiency and whole-cell productivity achieved through rational design of an FCS from *Streptomyces* sp. V-1.

Table 1: Enhanced Catalytic Efficiency of Engineered FCS Mutants This table displays the relative improvement in catalytic efficiency (kcat/Km) of various FCS mutants compared to the wild-type enzyme for different phenylpropanoid acid substrates. Data is derived from studies engineering the substrate-binding domains.[4]

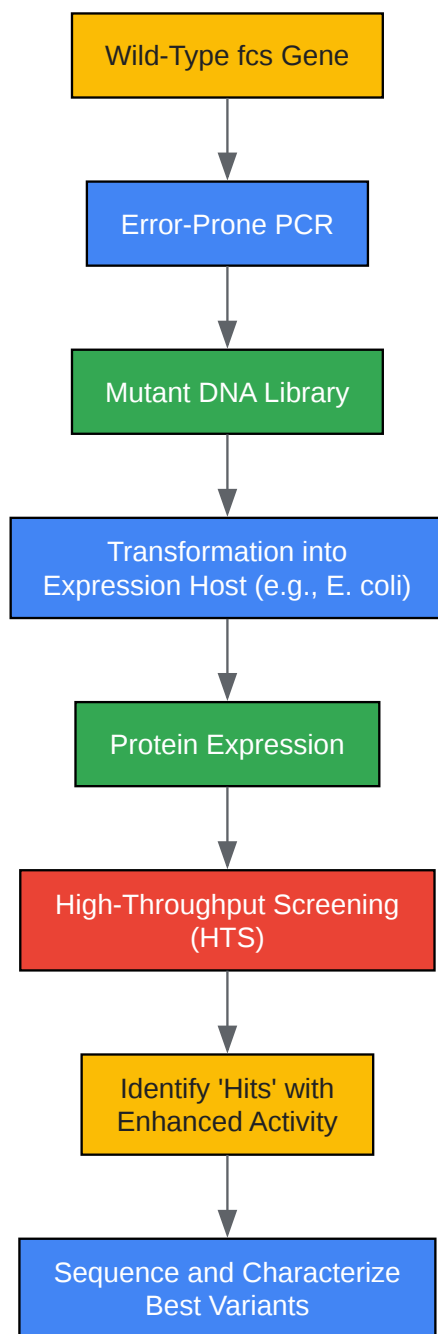
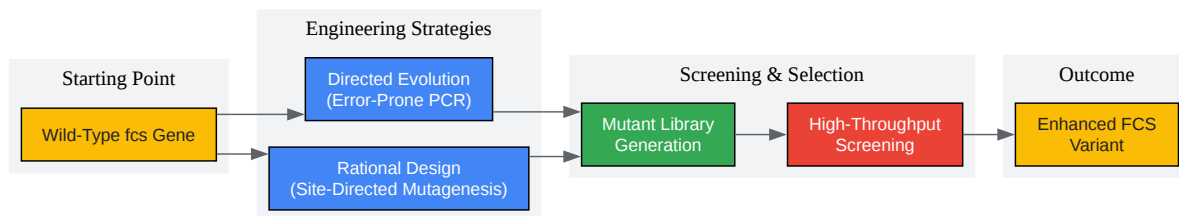
Enzyme Variant	Target Substrate	Key Mutations	Catalytic Efficiency Improvement (Fold-Increase)
FcsCIA	Cinnamic Acid	E407A / K483L	9.96
FcsMA	4-Methoxycinnamic Acid	E407R / I481R / K483R	10.58
FcsHA	4-Hydroxycinnamic Acid	E407K / I481K / K483I	4.25
FcsCA	Caffeic Acid	E407R / I481R / K483T	6.49
FcsFA	Ferulic Acid	E407R / I481K / K483R	8.71

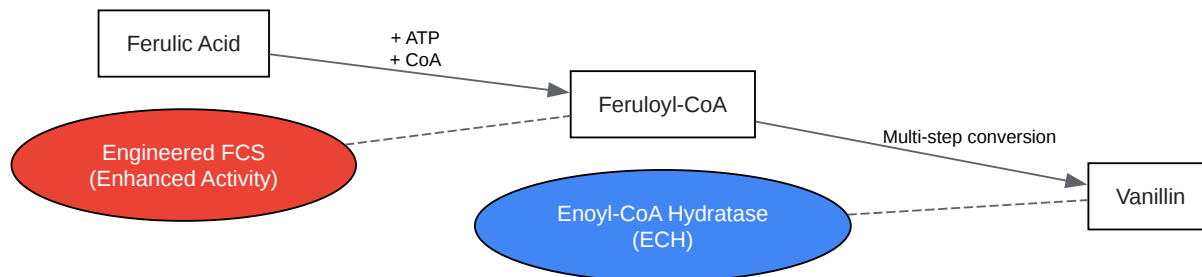
Table 2: Improved Productivity in Recombinant E. coli This table shows the maximum productivity of aromatic aldehydes in recombinant E. coli strains expressing the corresponding engineered FCS mutants.[4]

Expressed FCS Mutant	Product	Max Productivity (mM/h)
FcsCIA	Benzaldehyde	6.2 ± 0.3
FcsMA	p-Anisaldehyde	5.1 ± 0.23
FcsHA	p-Hydroxybenzaldehyde	4.1 ± 0.25
FcsCA	Protocatechualdehyde	7.1 ± 0.3
FcsFA	Vanillin	8.7 ± 0.2

Visualization of Engineering Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the metabolic context of the engineered enzyme.





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